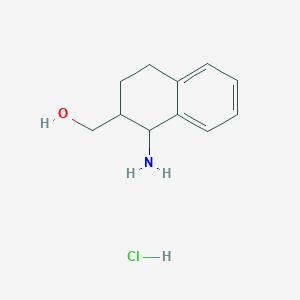
3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol is a heterocyclic organic compound that features a triazole ring with an amino group and a hydroxyl group attached to a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol typically involves the reaction of 3-amino-1H-1,2,4-triazole with an appropriate alkylating agent. One common method involves the use of 3-amino-1H-1,2,4-triazole and 3-chloropropanol under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-amino-1H-1,2,4-triazol-1-yl)propanal.
Reduction: The compound can be reduced to form 3-(3-amino-1H-1,2,4-triazol-1-yl)propan-1-amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions, often in the presence of a base like pyridine or triethylamine.
Major Products
The major products formed from these reactions include various substituted triazoles, aldehydes, and amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including potential anticancer and antifungal agents.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The triazole ring can form hydrogen bonds and other interactions with biological molecules, which can modulate their activity and lead to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-triazole: A related compound with similar structural features but lacking the propyl chain.
1,2,4-Triazole: The parent compound of the triazole family, which serves as a core structure for many derivatives.
Fluconazole: A triazole-based antifungal agent with a similar triazole ring but different substituents.
Uniqueness
3-(3-Amino-1H-1,2,4-triazol-1-yl)propan-1-ol is unique due to the presence of both an amino group and a hydroxyl group on the propyl chain, which allows for diverse chemical modifications and applications. Its ability to undergo various chemical reactions and form derivatives makes it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C5H10N4O |
|---|---|
Molecular Weight |
142.16 g/mol |
IUPAC Name |
3-(3-amino-1,2,4-triazol-1-yl)propan-1-ol |
InChI |
InChI=1S/C5H10N4O/c6-5-7-4-9(8-5)2-1-3-10/h4,10H,1-3H2,(H2,6,8) |
InChI Key |
LWPWJLFPUAKESD-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=NN1CCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


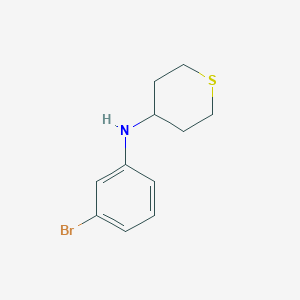
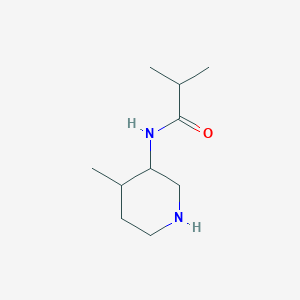
![2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]benzoicacid](/img/structure/B15261082.png)

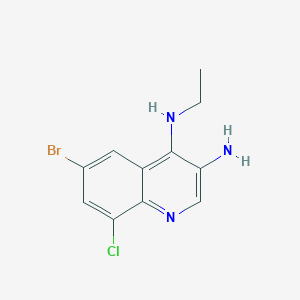
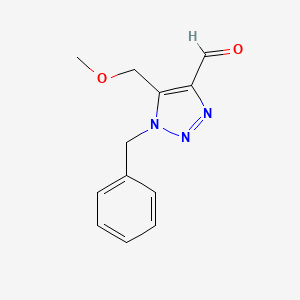

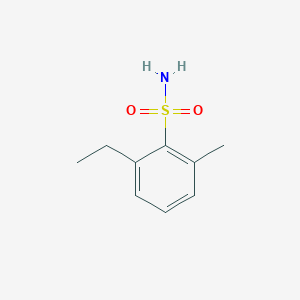
![2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde](/img/structure/B15261141.png)

![Methyl 3-(2,2,2-trifluoroethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B15261160.png)

![2-[4-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B15261171.png)
